![molecular formula C11H14FNO4S B2565356 5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid CAS No. 61953-39-7](/img/structure/B2565356.png)
5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid
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Overview
Description
5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid, also known as DESFBA, is a sulfonamide derivative . It has a molecular weight of 275.3 . It is typically found in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C11H14FNO4S . The InChI code for this compound is 1S/C11H14FNO4S/c1-3-13(4-2)18(16,17)8-5-6-10(12)9(7-8)11(14)15/h5-7H,3-4H2,1-2H3,(H,14,15) .
Scientific Research Applications
Polymer Synthesis and Characterization
- Carboxylated Poly(ether sulfone)s : The compound has been used in the synthesis of carboxylated poly(ether sulfone)s, though the process involves partial decarboxylation (Weisse, Keul, & Höcker, 2001).
- Aromatic Polyamides : It's also involved in the preparation of aromatic polyamides based on ether-sulfone-dicarboxylic acids, contributing to materials with high thermal stability and solubility in polar solvents (Hsiao & Huang, 1997).
Heterocyclic Chemistry and Potential Medical Applications
- Heterocyclic Hydroxylamine-O-Sulfonates : This class of compounds, related to 5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid, serves as precursors for various heterocyclic ring systems and shows potential in anticancer, antiviral, and antimicrobial agent synthesis (Sączewski & Korcz, 2014).
Fluorogenic Chemistry and Detection
- Fluorogenic Reactions : Compounds in this category have been used in fluorogenic reactions, providing applications in fluorescent detection and labeling, which is valuable in biological and chemical research (Jiang & Burgess, 2002).
Chemical Synthesis
- Regioselective Synthesis : It is utilized in the regioselective synthesis of complex molecules, as seen in the production of thromboxane receptor antagonists (D. C. W. & Mason, 1998).
Agrochemical Research
- Herbicides : Fluorine substitution in molecules like this compound has been used to modify the activity and selectivity of herbicides, indicating its utility in agrochemical research (Hamprecht, Würzer, & Witschel, 2004).
Antifungal and Antibacterial Activities
- Antibacterial and Antifungal Agents : Some derivatives have shown promising antibacterial and antifungal activities, which could be beneficial for developing new pharmaceuticals (Xu et al., 2007).
Mechanism of Action
While the specific mechanism of action for 5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid is not provided, sulfonamides, in general, are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(diethylsulfamoyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-3-13(4-2)18(16,17)8-5-6-10(12)9(7-8)11(14)15/h5-7H,3-4H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYUHOQWDKTBSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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